(2S)-3-(methylamino)propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

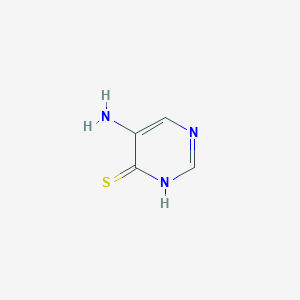

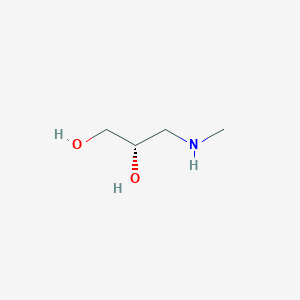

“(2S)-3-(methylamino)propane-1,2-diol” is a chemical compound with the CAS Number: 847490-63-5 . It has a molecular weight of 105.14 and is typically in oil form . This compound is used extensively in scientific research, finding applications in areas like pharmaceuticals, biochemistry, and molecular biology due to its unique properties and potential for various experimental studies.

Molecular Structure Analysis

The molecular formula of “this compound” is C4H11NO2 . The InChI Code is 1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1 .Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The predicted boiling point is 245.8±25.0 °C and the predicted density is 1.064±0.06 g/cm3 . The pKa is predicted to be 14.09±0.20 .Scientific Research Applications

Downstream Processing in Bioproduction

A significant application of diols like (2S)-3-(methylamino)propane-1,2-diol lies in the downstream processing of biologically produced chemicals. For instance, 1,3-Propanediol and 2,3-butanediol are biologically produced diols with a wide range of applications. The separation of these diols from fermentation broth is a major cost factor in their microbial production. Various methods have been studied for the recovery and purification of these biologically produced diols, highlighting the importance of finding efficient and cost-effective downstream processing techniques (Xiu & Zeng, 2008).

Enzyme Substrate and Inhibitor Studies

Another area of research involves the use of this compound analogs in enzyme substrate and inhibitor studies. For example, the synthesis and investigation of various analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum, showcase the compound's utility in understanding enzyme reactions and inhibitory mechanisms (Gunsalus, Romesser, & Wolfe, 1978).

Lubricant Application Studies

In lubricant applications, synthetic complex esters based on di- and triol-centered polyols, including variants like 2,2-dimethyl-1,3-propane diol, have been evaluated for their suitability as automotive gear lubricants. These studies demonstrate the potential for such compounds to enhance the performance and environmental compatibility of lubricants (Nagendramma & Kaul, 2008).

CO2 Capture Research

Research into CO2 capture technologies has also explored the use of compounds related to this compound. For example, the study of aqueous solutions of 3-methylaminopropylamine activated dimethyl-monoethanolamine for the absorption of CO2 showcases the relevance of such compounds in developing more efficient and environmentally friendly carbon capture solutions (Brúder et al., 2012).

Biofuel and Bioproduct Production

The metabolic engineering of pathways in Escherichia coli for the production of 1,2-Propanediol from renewable resources is another key area of application. This research illustrates the potential of using genetic and metabolic engineering techniques to produce important chemicals from sustainable sources, offering an alternative to petrochemical-derived products (Altaras & Cameron, 1999).

Safety and Hazards

The safety information for “(2S)-3-(methylamino)propane-1,2-diol” includes the following hazard statements: H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

(2S)-3-(methylamino)propane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMTYMDHLQTCHY-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847490-63-5 |

Source

|

| Record name | (2S)-3-(methylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2766734.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2766739.png)

![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)

![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)

![3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2766750.png)

![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)